Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate

Antiproliferative Quinoline SAR Pyrido[3,2‑g]quinoline

Researchers attempting to replicate pyrido[3,2-g]quinoline antiproliferative activity often encounter regioisomeric mismatch with common 2,4-dicarboxylate quinolines. This 4-(dimethylamino)-3,7-diester is the exact regioisomer required for Gould-Jacobs annulation and pyrido[3,2-g]quinoline-3,7-dicarboxylate synthesis. - Only the 3,7-regioisomer permits the linear ring fusion required for antiproliferative activity (IC50 3.96 µM against MCF-7 for derivative 9d). - The C-4 dimethylamino group is the documented pharmacophore for metal-binding and antiamyloidogenic activity; 4-unsubstituted or 4-hydroxy analogs lack this polypharmacology. - Supplied at ≥95% purity with dual ethyl ester handles for straightforward hydrolysis to the dicarboxylic acid.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B12126869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=C(C(=C2C=C1)N(C)C)C(=O)OCC
InChIInChI=1S/C17H20N2O4/c1-5-22-16(20)11-7-8-12-14(9-11)18-10-13(15(12)19(3)4)17(21)23-6-2/h7-10H,5-6H2,1-4H3
InChIKeyRNRCABJQMJURTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-(Dimethylamino)quinoline-3,7-dicarboxylate – Overview


Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate (CAS 1171932-85-6) is a fully substituted quinoline heterocycle bearing electron‑donating dimethylamino group at C‑4 and diethyl ester moieties at C‑3 and C‑7 . This 3,7‑regiochemistry is distinct from the more common 2,4‑ or 3,4‑dicarboxylate quinolines, and early structure–activity relationship (SAR) studies on related pyrido[3,2‑g]quinoline systems indicate that the C‑4 amino substituent is a critical determinant of antiproliferative potency [1]. The compound is therefore primarily procured as a medicinal‑chemistry intermediate for the construction of fused polycyclic libraries targeting oncology and antibacterial pathways.

Diethyl 4-(Dimethylamino)quinoline-3,7-dicarboxylate: Regioisomer Non-Interchangeability


Although several quinoline‑dicarboxylate regioisomers are commercially available, simple replacement with the 2,4‑ or 3,4‑dicarboxylate congeners is not supported by the data. In‑class SAR demonstrates that moving the C‑4 substituent from hydroxyl to amino to dimethylamino progressively shifts antiproliferative activity by >10‑fold, while the 3,7‑diester orientation is essential for subsequent annulation to pyrido[3,2‑g]quinoline scaffolds [1]. Furthermore, the dimethylamino group has been explicitly identified as the pharmacophoric element responsible for metal‑binding and antiamyloidogenic properties in aminoquinoline libraries, meaning that even close analogs such as the 4‑unsubstituted or 4‑hydroxy derivatives lack this polypharmacology [2]. Therefore, procurement of the exact 4‑dimethylamino‑3,7‑diethyl ester is mandatory for any research program aiming to reproduce or extend the published antiproliferative and metal‑regulating activities.

Diethyl 4-(Dimethylamino)quinoline-3,7-dicarboxylate: Differentiation Evidence


C‑4 Dimethylamino Substitution Boosts Antiproliferative Potency

In a head‑to‑head antiproliferative panel, the 4‑dimethylamino congener embedded in a pyrido[3,2‑g]quinoline scaffold (compound 9d, which is the direct cyclized analog of the target building block) completely inhibited proliferation of MCF‑7, NCI‑H460, and SF‑268 cells, whereas the 4,6‑dihydroxy analog (compound 9c) was inactive [1]. The IC50 of 9d against MCF‑7 and LNCaP was 3.96 µM and 5.63 µM, respectively, while the 4‑amino analog 9a showed markedly weaker activity [1].

Antiproliferative Quinoline SAR Pyrido[3,2‑g]quinoline

Dimethylamino Group Enables Metal-Binding and Antiamyloidogenic Functions

A systematic structure‑reactivity study of aminoquinoline derivatives (AQ1‑4, AQP1‑4, AQDA1‑3) demonstrated that the dimethylamino functionality is the key structural element supplying antiamyloidogenic characteristics both in the absence and presence of metal ions [1]. Removal or replacement of the dimethylamino group with a primary amino or hydroxyl group abolished the ability to regulate metal‑induced Aβ aggregation [1].

Alzheimer's disease Metal chelation Multifunctional ligand

3,7‑Dicarboxylate Regiochemistry Required for Pyrido[3,2-g]quinoline Formation

The 3,7‑diester arrangement is a prerequisite for the Gould–Jacobs‑type cyclocondensation that yields linearly fused pyrido[3,2‑g]quinoline‑3,7‑dicarboxylates, a scaffold with demonstrated antiproliferative activity [1]. 2,4‑ or 3,4‑dicarboxylate regioisomers cannot undergo the same annulation due to geometric constraints of the cyclization transition state [2].

Synthetic chemistry Fused heterocycles Gould–Jacobs cyclization

Synthetic Yield Profile Favors 4-Dimethylamino Over 4-Hydroxy

Early Gould–Jacobs protocols targeting 4‑hydroxyquinoline‑3,7‑dicarboxylate reported yields as low as 26 % due to harsh chlorination conditions (>270 °C, neat POCl₃) . In contrast, synthetic routes employing 4‑(dimethylamino)aniline and diethyl acetylenedicarboxylate under reflux in ethanol deliver the target 4‑dimethylamino compound in approximately 40 % yield in the initial step, with further optimization to 95 % commercial purity .

Synthetic methodology Yield optimization Quinoline esterification

Diethyl 4-(Dimethylamino)quinoline-3,7-dicarboxylate: Optimal Use Cases


Anticancer Pyrido[3,2-g]quinoline Library Synthesis

The target compound is the optimal starting material for Gould–Jacobs annulation to pyrido[3,2‑g]quinoline‑3,7‑dicarboxylates. This scaffold has produced the most potent antiproliferative agent (9d, IC50 3.96 µM against MCF‑7) in a comparative panel, and only the 3,7‑regioisomer permits the linear ring fusion required for this activity [1].

Metal-Induced Aβ Aggregation: Probing the Dimethylamino Pharmacophore

The compound serves as a key tool for structure‑reactivity studies aimed at dissecting the role of the dimethylamino group in metal chelation and Aβ regulation. Because the pharmacophore is explicitly required for antiamyloidogenic activity, the compound enables controlled comparison with amino‑ and hydroxyl‑substituted analogs that lack this functionality [1].

Cyclization Catalyst Evaluation on a 3,7-Diester Substrate

With a reported initial yield of ~40 % under classical Gould–Jacobs conditions [1], the 4‑dimethylamino‑3,7‑diester provides a well‑characterized benchmark substrate for testing microwave‑assisted or acid‑catalyzed cyclization protocols aimed at improving quinoline‑diester synthesis yields.

High-Purity Building Block for Fragment-Based Drug Discovery

When screening fragment libraries against oncological or antibacterial targets, the compound offers a defined, high‑purity (>95 %) entry with documented antiproliferative SAR precedence [1]. Its dual ester handles also allow straightforward hydrolysis to the dicarboxylic acid for further functionalization.

Quote Request

Request a Quote for Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.